4-Chloro-5-methoxypyrimidin-2-amine
Overview
Description
4-Chloro-5-methoxypyrimidin-2-amine is a chemical compound with the molecular formula C5H6ClN3O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 5th position, and an amino group at the 2nd position of the pyrimidine ring.
Mechanism of Action
Target of Action
4-Chloro-5-methoxypyrimidin-2-amine is a derivative of aminopyrimidine . Aminopyrimidine derivatives have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis and because of their bactericidal action . .
Mode of Action
It is known that aminopyrimidine derivatives interact with their targets to exert their effects .
Biochemical Pathways
Aminopyrimidine derivatives are known to play a role in various biochemical processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Aminopyrimidine derivatives are known to have bactericidal action .
Action Environment
It is known that the compound should be stored at -20°c, sealed, and away from moisture and light .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-methoxypyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to light or moisture. Long-term effects observed in in vitro or in vivo studies include alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of specific metabolites that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxypyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-5-methoxypyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxypyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include oxides and reduced amines, respectively.
Condensation Reactions: Products include Schiff bases and other condensation products.
Scientific Research Applications
4-Chloro-5-methoxypyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methoxypyrimidine: Similar structure but with different substitution patterns.
2-Chloro-5-methylpyrimidine: Similar core structure but with a methyl group instead of a methoxy group.
2-Amino-5-chloropyrimidine: Similar structure but lacks the methoxy group .
Uniqueness
4-Chloro-5-methoxypyrimidin-2-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 5th position and chlorine at the 4th position make it a versatile intermediate for various synthetic applications and potential therapeutic uses .
Properties
IUPAC Name |
4-chloro-5-methoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYXWLBMCQAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608189 | |
Record name | 4-Chloro-5-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4763-36-4 | |
Record name | 4-Chloro-5-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.